1,3-Benzodioxole, 2-propoxy-
Description
Significance of the 1,3-Benzodioxole (B145889) Core in Modern Organic Synthesis and Bioactive Molecules
The 1,3-benzodioxole, or methylenedioxyphenyl, group is a structural motif found in a multitude of naturally occurring and synthetic compounds. wikipedia.org Its prevalence stems from its unique electronic and structural properties. The fusion of a benzene (B151609) ring with a dioxole ring imparts a high degree of aromaticity and molecular stability. solubilityofthings.com This core is a key component in numerous bioactive molecules, demonstrating a wide array of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antimicrobial effects. solubilityofthings.comresearchgate.netksu.kzresearchgate.net
The 1,3-benzodioxole moiety is a common feature in natural products, such as piperine (B192125) from black pepper, and has been incorporated into various synthetic compounds with therapeutic potential. sci-hub.se Its derivatives are investigated for their roles as enzyme inhibitors, with some showing promise in targeting cyclooxygenase and acting as potential anti-inflammatory drugs. The versatility of the 1,3-benzodioxole scaffold makes it a valuable building block in organic synthesis, allowing for the creation of complex molecules with diverse biological functions. chemicalbook.comvulcanchem.com For instance, it serves as a precursor in the synthesis of pharmaceuticals and is used in the fragrance industry. chemicalbook.com
Rationale for Investigating the 2-Propoxy-1,3-Benzodioxole Substitution Pattern
The introduction of a propoxy group (-OCH2CH2CH3) at the 2-position of the dioxole ring is expected to alter the steric and electronic environment of the molecule. This can have significant implications for its reactivity, solubility, and, most importantly, its biological activity. The propoxy group may influence how the molecule interacts with biological targets, such as enzymes and receptors. For example, a related compound, 5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), has shown high affinity and selective agonist activity at serotonin (B10506) receptors. nih.govjst.go.jp This highlights the potential for alkoxy-substituted benzodioxoles to modulate biological systems.
Academic Research Directions for 1,3-Benzodioxole, 2-propoxy-
Future academic research on 1,3-Benzodioxole, 2-propoxy- is likely to follow several key directions:
Novel Synthetic Methodologies: Developing more efficient and stereoselective methods for the synthesis of 2-alkoxy-1,3-benzodioxoles will be a primary focus. This could involve exploring new catalytic systems or reaction conditions.
Exploration of Biological Activity: A thorough investigation into the pharmacological profile of 1,3-Benzodioxole, 2-propoxy- is warranted. This would involve screening for various biological activities, such as anticancer, antimicrobial, and enzyme inhibitory effects. For example, other substituted benzodioxole derivatives have shown larvicidal activity against mosquitos. oup.com
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the propoxy chain and substitutions on the benzene ring will help in elucidating the structure-activity relationships. This knowledge is crucial for designing more potent and selective analogs.
Biophysical and Computational Studies: Investigating the binding interactions of 1,3-Benzodioxole, 2-propoxy- with specific biological targets through techniques like X-ray crystallography and molecular docking will provide insights into its mechanism of action.
Applications in Materials Science: The unique electronic properties of the 1,3-benzodioxole core could be exploited in the development of new organic materials with interesting optical or electronic properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
113439-60-4 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-propoxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6,10H,2,7H2,1H3 |
InChI Key |
CJOAHQOGAJJDPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1OC2=CC=CC=C2O1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 1,3 Benzodioxole, 2 Propoxy
Synthetic Routes for the 1,3-Benzodioxole (B145889) Scaffold: General Approachesworldresearchersassociations.comchemicalbook.com
The fundamental approach to synthesizing the 1,3-benzodioxole scaffold involves the condensation of catechol (1,2-dihydroxybenzene) with a suitable one-carbon electrophile that serves as the methylene (B1212753) bridge. The most common methods utilize dihalomethanes, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. researchgate.net This reaction, known as the Williamson ether synthesis, proceeds via a double nucleophilic substitution where the catecholate dianion displaces the halides.
Alternative methods employ formaldehyde (B43269) or its equivalents, which react with catechol under acidic conditions to form the methylenedioxy bridge. One typical synthesis involves the condensation of catechol with methanol, which acts as the methylene source, in the presence of a strong acid catalyst like hydrochloric or sulfuric acid. chemicalbook.com Careful control over reaction parameters such as temperature and pH is crucial to achieve high yields and purity. chemicalbook.com
Catalytic Approaches in 1,3-Benzodioxole Synthesis, including Continuous Flow Processesworldresearchersassociations.com
Modern synthetic chemistry has seen a shift towards more efficient and sustainable catalytic methods. In the context of 1,3-benzodioxole synthesis, various catalysts have been developed to improve reaction rates, yields, and environmental footprint. For instance, phase-transfer catalysts can be employed in the reaction between catechol and dihalomethane to facilitate the reaction between the aqueous and organic phases. google.com
Solid acid catalysts, such as zeolites and carbon-based solid acids, have shown high catalytic activity for the condensation reaction between catechol and aldehydes or ketones. researchgate.netlibretexts.org These heterogeneous catalysts offer advantages like easy separation from the reaction mixture, reusability, and often milder reaction conditions, with conversion efficiencies reported to be over 80% and selectivity greater than 95%. libretexts.org
Furthermore, continuous flow processes are being explored for the functionalization of the 1,3-benzodioxole ring, such as in acylation reactions. chemicalbook.comnih.gov These systems use packed-bed reactors containing heterogeneous catalysts, which can significantly improve heat and mass transfer, allow for precise temperature control, and simplify scale-up. chemicalbook.commdpi.com A continuous flow acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst demonstrated a 73% conversion rate and 62% selectivity for the desired product within 30 minutes at 100 °C. nih.govmdpi.com This highlights the potential for applying flow chemistry to the synthesis and modification of the benzodioxole scaffold.
Multi-Step Preparations of Substituted Benzodioxolesresearchgate.netfrontiersin.org
The synthesis of complex, substituted benzodioxoles often requires multi-step sequences to install various functional groups on the aromatic ring. These synthetic routes typically begin with either a pre-functionalized catechol or a simple 1,3-benzodioxole derivative that undergoes a series of transformations.
For example, a multi-step synthesis of novel N-(benzo[d] nih.govmdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives was achieved in three steps, starting with a substitution reaction between substituted benzyl (B1604629) bromide and thioglycolic acid, followed by conversion to an acid chloride and subsequent reaction with a benzodioxole-containing amine. frontiersin.orgnih.gov Another elaborate synthesis involved starting with (6-bromobenzo[d] nih.govmdpi.comdioxol-5-yl)methanol, which underwent bromination, nucleophilic substitution with sodium azide (B81097), and a subsequent cycloaddition reaction to build a triazole ring attached to the benzodioxole scaffold. researchgate.netnih.gov These examples underscore the modularity of multi-step syntheses in creating a diverse library of substituted benzodioxoles.
| Starting Material | Key Reactions | Final Product Type | Reference(s) |
| Catechol and Dihalomethane | Williamson Ether Synthesis | Unsubstituted/Substituted 1,3-Benzodioxole | researchgate.net |
| Substituted Benzyl Bromide | Substitution, Acylation | N-acyl Benzodioxole Derivatives | frontiersin.orgnih.gov |
| (6-bromobenzo[d] nih.govmdpi.comdioxol-5-yl)methanol | Bromination, Azide Substitution, Cycloaddition | Triazole-substituted Benzodioxoles | researchgate.netnih.gov |
Regioselective Functionalization at the 2-Position of 1,3-Benzodioxole and Introduction of Alkoxy Moietiesresearchgate.net
Functionalization of the 1,3-benzodioxole scaffold predominantly occurs on the aromatic ring. However, modification at the C-2 position, which forms the acetal (B89532) center, allows for the introduction of different substituents, including alkoxy groups, leading to the formation of orthoesters.
A primary route for the synthesis of 2-alkoxy-1,3-benzodioxoles, such as 1,3-Benzodioxole, 2-propoxy-, involves the reaction of catechol with an appropriate trialkyl orthoformate. For the target compound, this would be tripropyl orthoformate. This acid-catalyzed reaction forms a cyclic orthoester, installing the propoxy group directly at the 2-position. The use of triethyl orthoformate in reactions with diamines to form cyclic structures is well-documented and serves as a strong precedent for its reactivity with catechols. nih.govmdpi.comchemspider.com
An alternative two-step strategy involves the synthesis of a 2,2-dihalo-1,3-benzodioxole intermediate, followed by nucleophilic substitution. Catechol can be reacted with precursors like phosgene (B1210022) or thiophosgene (B130339) followed by chlorination to yield 2,2-dichloro-1,3-benzodioxole. google.com This dichloro derivative can then undergo nucleophilic displacement with two equivalents of an alcohol, such as sodium propoxide, to yield the 2,2-dipropoxy derivative, or under controlled conditions, potentially the mono-substituted 2-propoxy-2-chloro intermediate which could be subsequently reduced. A similar process is used to prepare 2,2-difluoro-1,3-benzodioxole (B44384) by reacting the dichloro derivative with potassium fluoride (B91410). nih.gov
Derivatization Strategies for Enhancing Molecular Complexity of 1,3-Benzodioxole, 2-propoxy-nih.gov
Once the 1,3-Benzodioxole, 2-propoxy- core is synthesized, further derivatization can be undertaken to enhance its molecular complexity and tailor its properties. These strategies typically focus on functionalizing the aromatic ring of the benzodioxole scaffold.
Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions in Benzodioxole Synthesisnih.gov
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. In the context of benzodioxole chemistry, it is widely used to couple aryl or vinyl boronic acids with halogenated benzodioxole derivatives. worldresearchersassociations.comresearchgate.net This palladium-catalyzed reaction is tolerant of a wide range of functional groups and proceeds under relatively mild conditions. libretexts.org
For example, a synthetic route to new 1,3-benzodioxole derivatives utilized the Suzuki-Miyaura coupling of a complex bromo-benzodioxole intermediate with various aryl boronic acids. researchgate.netnih.gov The reactions were successfully carried out in the presence of a PdCl2(PPh3)2 catalyst, triphenylphosphine (B44618) (PPh3) as a ligand, and potassium carbonate as the base, affording the desired coupled products in good yields (33-89%). researchgate.net This methodology demonstrates that a pre-functionalized 1,3-Benzodioxole, 2-propoxy- (e.g., containing a bromine atom on the aromatic ring) could be readily diversified through cross-coupling reactions to introduce a wide variety of substituents.
| Catalyst | Ligand | Base | Substrates | Yield Range | Reference(s) |
| PdCl2(PPh3)2 | PPh3 | K2CO3 | Bromo-benzodioxole and Aryl Boronic Acids | 33-89% | researchgate.netnih.gov |
| Pd(OAc)2 | SPhos | Not specified | Heteroaryl Boronic Acids and Vinyl Chlorides | - |
Nucleophilic Substitution and Other Transformationsresearchgate.netnih.gov
Beyond cross-coupling, other transformations such as nucleophilic substitution reactions are employed to modify the benzodioxole scaffold. These reactions are typically used to introduce heteroatoms or functional groups onto a side chain attached to the aromatic ring.
In a multi-step synthesis of new benzodioxole derivatives, a key step involved the nucleophilic substitution of a bromomethyl group with sodium azide to form an azidomethyl intermediate. researchgate.netnih.gov This reaction proceeded in very good yield (88%) and was a crucial step for the subsequent construction of a triazole ring via a Huisgen 1,3-dipolar cycloaddition. researchgate.net Such strategies allow for the introduction of nitrogen-containing functional groups, which are prevalent in many biologically active molecules. These established methods for functionalizing the benzodioxole core structure are applicable for creating complex derivatives from a 1,3-Benzodioxole, 2-propoxy- precursor.
Mechanistic Organic Chemistry and Reactivity Profiles of 1,3 Benzodioxole, 2 Propoxy
Investigation of Electrophilic Aromatic Substitution Mechanisms on the Benzodioxole Ring
Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic compounds. The general mechanism involves a two-step process where an electrophile attacks the electron-rich aromatic ring, leading to the formation of a positively charged carbocation intermediate known as a sigma complex or arenium ion. wku.edubyjus.com Aromaticity is subsequently restored by the removal of a proton from the site of attack. byjus.commsu.edu
The 1,3-benzodioxole (B145889) ring is considered an activated aromatic system due to the electron-donating effect of the fused dioxole moiety, which increases the electron density of the benzene (B151609) ring. This activation facilitates electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation are common electrophilic aromatic substitution reactions. byjus.commasterorganicchemistry.com For instance, the nitration of 2,2-disubstituted 1,3-benzodioxoles has been shown to proceed with high regioselectivity, yielding the 5-nitro derivative in high yield. publish.csiro.au This indicates a strong directing effect from the dioxole ring system.
Generation of the Electrophile: A strong electrophile is generated, often with the aid of a Lewis acid or protic acid catalyst. byjus.comsavemyexams.com
Formation of the Sigma Complex: The electrophile attacks the π-system of the benzodioxole ring, forming a resonance-stabilized carbocation intermediate. wku.edu
Proton Elimination: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. byjus.com
Table 1: Common Electrophilic Aromatic Substitution Reactions on the Benzodioxole Ring
| Reaction Type | Reagents | Electrophile | Typical Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 5-Nitro-1,3-benzodioxole derivatives publish.csiro.auminia.edu.eg |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 5-Bromo- or 5-Chloro-1,3-benzodioxole derivatives wku.edu |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | 5-Alkyl-1,3-benzodioxole derivatives msu.edu |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 5-Acyl-1,3-benzodioxole derivatives msu.edu |
Radical Intermediates and Hydrogen Abstraction Processes in Benzodioxole Photochemistry
The photochemistry of 1,3-benzodioxole derivatives is characterized by the formation of radical intermediates, primarily through the activation of the C-H bonds at the 2-position of the dioxole ring. nih.govacademie-sciences.fr These reactions provide a mild and efficient pathway for C-C bond formation. academie-sciences.fr
Two primary mechanisms have been identified for the generation of the key 1,3-benzodioxol-2-yl radical:
Hydrogen Atom Transfer (HAT): This is the classic pathway where a photocatalyst, such as tetrabutylammonium (B224687) decatungstate (TBADT), abstracts a hydrogen atom from the 2-position of the benzodioxole ring upon irradiation. nih.govusc.galrsc.org This method has been extensively used for the alkylation of 1,3-benzodioxoles. rsc.org
Single Electron Transfer (SET): A more recently described mechanism involves the direct single electron oxidation of the 1,3-benzodioxole by an excited photocatalyst (e.g., 4CzIPN) to form a radical cation. rsc.orgrsc.orgresearchgate.net This intermediate then undergoes deprotonation to yield the 1,3-benzodioxol-2-yl radical. rsc.orgrsc.org This SET pathway avoids the need for traditional HAT catalysts. rsc.org
Once formed, the 1,3-benzodioxol-2-yl radical is a versatile intermediate that can participate in various reactions, such as Giese-type additions to alkenes. rsc.orgrsc.org Studies have shown that these photochemical processes can be highly efficient, with yields ranging from 46-77% for the preparation of 2-substituted-1,3-benzodioxoles. nih.govusc.gal
Table 2: Mechanistic Pathways for 1,3-Benzodioxol-2-yl Radical Generation
| Mechanism | Catalyst/Conditions | Intermediate Steps | Ref. |
| Hydrogen Atom Transfer (HAT) | TBADT, UV light | Direct H-atom abstraction from C2 position by excited catalyst. | nih.govrsc.org |
| Single Electron Transfer (SET) | 4CzIPN, Visible light | 1. Oxidation of benzodioxole to a radical cation. 2. Deprotonation to form the C2 radical. | rsc.orgrsc.org |
Exploration of Ring-Opening and Cycloreversion Reactions in Dioxole Systems
Ring-opening and cycloreversion reactions represent important transformations in heterocyclic chemistry. Cycloreversion is the microscopic reverse of a cycloaddition reaction, wherein a cyclic molecule fragments into two or more unsaturated molecules through the cleavage of two sigma bonds. msu.edukharagpurcollege.ac.in These reactions are typically driven by thermal or photochemical energy and proceed under the same orbital symmetry rules as their cycloaddition counterparts. kharagpurcollege.ac.in
In the context of dioxole systems, cycloreversion has been observed as a key step in certain synthetic cascades. For example, a Rh(II)-catalyzed asymmetric three-component reaction to produce chiral 1,3-dioxoles involves a final step where an oxaphosphetane intermediate undergoes cycloreversion to yield the desired product. rsc.orgrsc.org
Furthermore, enzymatic systems can catalyze cycloreversion. DNA photolyase, which typically repairs UV-induced DNA damage, has been shown to repair non-natural thymine-toluene cyclobutane (B1203170) adducts via a cycloreversion mechanism initiated by photoinduced electron transfer. nih.gov This highlights the biological relevance and feasibility of such reactions. While specific studies on the ring-opening and cycloreversion of 1,3-Benzodioxole, 2-propoxy- were not detailed in the reviewed literature, the general principles governing dioxole systems suggest that such pathways could be accessible under appropriate energetic conditions.
Stereochemical Considerations and Chiral Synthesis of Benzodioxole Derivatives
The stereochemistry of 1,3-benzodioxole derivatives is a critical aspect of their chemistry, particularly when a substituent is present at the 2-position. A 2-substituted 1,3-benzodioxole, such as the 2-propoxy derivative, possesses prochiral centers at the C-4 and C-5 positions of the aromatic ring. clockss.org This means that electrophilic substitution at either of these positions leads to the formation of a chiral molecule with a stereogenic center at C-2. clockss.org In some complex structures, the benzodioxole ring itself can adopt a non-planar envelope conformation. researchgate.net
Significant research has been directed towards the asymmetric synthesis of chiral benzodioxole derivatives, leveraging modern catalytic methods to achieve high enantioselectivity. These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction.
Key approaches include:
Rhodium-Catalyzed Asymmetric Synthesis: A three-component reaction catalyzed by a Rh(II) complex has been developed to synthesize chiral 1,3-dioxoles with high enantiomeric excess (ee). rsc.orgrsc.org
Asymmetric C-H Activation: A Cp*Rh(III) catalyst has been used for the enantioselective annulation of a 1,3-benzodioxole substrate, affording the product in 96% ee. wiley.com
Enantiospecific Synthesis from Chiral Precursors: The absolute configuration of complex spiro-benzodioxole structures has been unequivocally determined through synthesis starting from enantiomerically enriched precursors. nih.gov
Table 3: Examples of Chiral Synthesis of Benzodioxole Derivatives
| Reaction Type | Catalyst System | Substrate | Enantiomeric Excess (ee) | Ref. |
| Asymmetric Three-Component Reaction | Rh(II) complex | Diazo compound, aldehyde, phosphine | up to 88% | rsc.orgrsc.org |
| Asymmetric C-H Activation/Annulation | Cp*Rh(III) complex / Chiral Ligand | N-methoxy benzamide, alkyne | 96% | wiley.com |
| Fischer Indolization & Chiral Separation | N/A (Chiral HPLC separation) | Bicyclo[3.3.1]nonane-2,9-dione derivative | N/A (Separated enantiomers) | nih.gov |
Influence of the 2-Propoxy Substituent on Reaction Pathways and Selectivity
The 2-propoxy group exerts a significant influence on the reactivity and selectivity of the 1,3-benzodioxole molecule through a combination of electronic and steric effects.
Electronic Effects: The propoxy group is an alkoxy substituent, which is known to be electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. This net electron-donating character increases the electron density on the attached dioxole ring. rsc.org This electronic perturbation can affect the propensity for ring-opening reactions and modulate the reactivity of the aromatic ring toward electrophiles. rsc.org The increased electron density on the benzene ring enhances the rate of electrophilic aromatic substitution compared to unsubstituted benzene.
Steric Effects: The propoxy group introduces steric bulk at the 2-position. While this may sterically hinder access to the C-2 hydrogens for abstraction, studies on analogous 2-alkyl-substituted benzodioxoles in radical reactions suggest that such interference may be minimal. rsc.org In reactions involving the aromatic ring, the 2-propoxy group is sufficiently distant from the primary sites of electrophilic attack (C-4 and C-5) that its steric hindrance is less of a factor in directing the substitution pattern.
Influence on Selectivity and Chirality: The presence of the 2-propoxy substituent is crucial for establishing chirality in the molecule upon functionalization of the aromatic ring. As mentioned in section 3.4, it renders the C-4 and C-5 positions prochiral. clockss.org Any substitution at these positions creates a chiral center, making the 2-propoxy group a key element in the design of chiral benzodioxole-based molecules. The specific nature of the 2-alkoxy group can influence the electron density of the oxazine (B8389632) ring in related benzoxazine (B1645224) systems, which in turn affects the trend of ring-opening polymerization, suggesting the propoxy group could similarly influence reaction pathways in the benzodioxole system. rsc.org
Applications in Chemical Synthesis and Advanced Materials Research
1,3-Benzodioxole (B145889), 2-propoxy- as a Key Intermediate in the Synthesis of Complex Moleculessmolecule.comsmolecule.comchemicalbook.combenchchem.combenchchem.com
The structural framework of 1,3-Benzodioxole, 2-propoxy- makes it a valuable precursor in the construction of more elaborate molecular structures. chemicalbook.com The benzodioxole moiety, an aromatic heterocyclic system, provides a stable and electron-rich core that can be strategically functionalized. chemicalbook.com The propoxy group, in turn, influences the molecule's reactivity and solubility, allowing for tailored synthetic transformations.
Precursors for Biologically Active Agents through Chemical Synthesis Researchsmolecule.comsmolecule.comchemicalbook.combenchchem.comfrontiersin.orgnih.govresearchgate.netsmolecule.comresearchgate.netnih.gov
Research has extensively explored the use of 1,3-benzodioxole derivatives as foundational units in the synthesis of biologically active compounds. chemicalbook.comresearchgate.net The inherent bioactivity associated with the methylenedioxyphenyl group makes these derivatives promising candidates for pharmaceutical and medicinal chemistry research. nih.govwikipedia.org
Derivatives of 1,3-benzodioxole have been investigated for a range of potential therapeutic properties, including anti-inflammatory, neuroprotective, and cytotoxic effects. chemicalbook.comsmolecule.com For instance, complex molecules incorporating the benzodioxole structure have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. smolecule.comsmolecule.com Specifically, certain benzodioxole derivatives have demonstrated cytotoxic effects against various human tumor cell lines.
The synthesis of these complex bioactive molecules often involves multi-step procedures where the 1,3-benzodioxole scaffold serves as a crucial starting material or intermediate. smolecule.comsmolecule.com For example, the synthesis of certain chromeno-pyrrole derivatives with potential anticancer and neuroprotective activities involves the introduction of a benzodioxole moiety through coupling or cyclization reactions. smolecule.com
Furthermore, research into novel auxin receptor agonists for promoting root growth has led to the design and synthesis of N-(benzo[d] smolecule.comchemicalbook.comdioxol-5-yl)-2-(one-benzylthio) acetamides. frontiersin.orgresearchgate.netnih.gov These studies highlight the importance of the benzodioxole core in developing new agents for agricultural applications. frontiersin.orgresearchgate.netnih.gov
Table 1: Examples of Bioactive Compounds Derived from 1,3-Benzodioxole Scaffolds
| Compound Class | Potential Biological Activity | Reference |
| Chromeno-pyrrole derivatives | Anticancer, Neuroprotective | smolecule.comsmolecule.com |
| N-(benzo[d] smolecule.comchemicalbook.comdioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin Receptor Agonist, Root Growth Promoter | frontiersin.orgresearchgate.netnih.gov |
| Benzodioxole aryl acetates and acetic acids | COX Inhibitors, Cytotoxic Agents | nih.gov |
| 4-Aminoquinolines with a 1,3-benzodioxole moiety | Antifungal | researchgate.net |
Building Blocks for Agrochemicals and Related Synergistsfishersci.calookchem.comgoogle.comgoogle.com
The 1,3-benzodioxole framework is a recognized structural component in the development of agrochemicals. fishersci.ca Historically, methylenedioxyphenyl compounds have been utilized as insecticide synergists, enhancing the efficacy of active ingredients like pyrethrum. chemicalbook.com This synergistic action often stems from the ability of these compounds to inhibit microsomal mixed-function oxidases in insects. chemicalbook.com
The synthesis of various agrochemicals leverages the 1,3-benzodioxole structure as a key building block. lookchem.com For example, it serves as an intermediate in the production of certain pesticides. google.com Derivatives of 1,3-benzodioxole are also proposed as synergists for a range of insecticidal active ingredients, including pyrethroids, carbamates, and organic phosphorus compounds. google.com The development of new benzodioxole derivatives continues to be an area of interest for creating more effective and environmentally conscious pest control solutions. frontiersin.orgresearchgate.netnih.gov
Integration into Polymer and Advanced Material Architectures for Tailored Propertiessmolecule.comsmolecule.com
Beyond its role in synthesizing discrete molecules, the 1,3-benzodioxole unit, and by extension its propoxy derivative, holds potential for integration into larger macromolecular structures like polymers and other advanced materials. smolecule.comsmolecule.com The unique electronic and optical properties of the benzodioxole moiety can be harnessed to create materials with specific, tailored functionalities. smolecule.comsmolecule.com
Research suggests that the incorporation of such structures could be explored for creating advanced materials with applications in material science. smolecule.comsmolecule.com For example, the benzophenone (B1666685)/1,3-benzodioxole system has been studied as a bimolecular photoinitiating system in the field of photocuring, which is crucial for applications in coatings, adhesives, and microelectronics. researchgate.net While this specific example uses the parent 1,3-benzodioxole, it illustrates the potential for its derivatives to be employed in polymer chemistry. The propoxy group in 1,3-Benzodioxole, 2-propoxy- could further be modified to include polymerizable functionalities, allowing for its direct incorporation into polymer chains.
Based on a comprehensive search of available scientific literature, there is no specific research data for the chemical compound “1,3-Benzodioxole, 2-propoxy-” that aligns with the detailed outline requested. While extensive research exists for the broader class of 1,3-benzodioxole derivatives, particularly those substituted on the benzene (B151609) ring, scholarly articles detailing the computational and advanced analytical methodologies for the specific "2-propoxy-" isomer could not be located.
The provided outline requires in-depth information on:
Structure-Activity Relationship (SAR) studies via computational models.
Molecular dynamics and docking simulations.
Quantum chemical calculations for electronic structure and reactivity.
High-Resolution Mass Spectrometry (HRMS) for reaction product identification.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for complex structure determination.
The existing literature on 1,3-benzodioxoles focuses on derivatives with substitutions at other positions (commonly positions 4, 5, and 6) and their applications in fields such as medicinal chemistry and materials science. This body of research utilizes the advanced computational and analytical techniques mentioned. However, the specific substitution of a propoxy group at the 2-position of the dioxole ring is not described in the located sources.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the subject compound “1,3-Benzodioxole, 2-propoxy-”. Any attempt to do so would require extrapolation from unrelated derivatives, which would be scientifically unsound and violate the explicit instructions to focus solely on the requested compound.
Computational and Advanced Analytical Methodologies in 1,3 Benzodioxole, 2 Propoxy Research
Advanced Spectroscopic Characterization for Research-Level Structural Elucidation
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis in Novel Benzodioxole Derivatives
X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline state. mkuniversity.ac.inmdpi.com In the realm of 1,3-benzodioxole (B145889) research, this methodology is indispensable for elucidating the absolute stereochemistry of chiral centers and performing detailed conformational analysis of novel derivatives. The precise structural information gleaned from X-ray diffraction studies provides foundational data for understanding structure-activity relationships, reaction mechanisms, and the physicochemical properties of these compounds.
Single-crystal X-ray analysis has been instrumental in unequivocally confirming the assigned structures and stereochemical configurations of a variety of newly synthesized benzodioxole derivatives. mdpi.comresearchgate.net For instance, in the characterization of novel imidazole-based oximino esters and semicarbazones incorporating the 1,3-benzodioxole moiety, X-ray crystallography provided indisputable proof of the (E)-configuration of the imine double bond. mdpi.commdpi.comsemanticscholar.org This level of certainty is crucial, as different stereoisomers can exhibit vastly different biological activities.
The technique is also paramount for establishing the absolute configuration of molecules with multiple chiral centers. Research on fused-ring systems derived from 1,3-benzodioxole has utilized single-crystal X-ray diffraction to confirm the absolute configurations determined through synthetic pathways. researchgate.netnih.gov This verification is critical for the development of stereochemically pure compounds, particularly in medicinal chemistry where enantiomeric purity is often a regulatory requirement.
For novel benzodioxole derivatives that are challenging to crystallize into samples large enough for conventional X-ray diffraction, advanced techniques like Microcrystal Electron Diffraction (MicroED) have emerged as a powerful alternative. mdpi.comresearchgate.net This method can determine the atomic structure from nanocrystals, expanding the scope of crystallographic analysis to a wider range of compounds.
The crystallographic data obtained for novel benzodioxole derivatives are typically detailed in research publications, providing a wealth of structural information. Below are examples of such data presented in tabular format, showcasing the level of detail provided by these analyses.
Crystallographic Data for Novel Benzodioxole Derivatives
The following table summarizes crystallographic data for representative novel 1,3-benzodioxole derivatives, illustrating the typical parameters reported in structural studies.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone | C₁₈H₁₅N₃O₅ | Monoclinic | P2₁/c | a = 10.4067(5) Å, b = 6.8534(3) Å, c = 23.2437(12) Å, β = 94.627(2)° | mdpi.com |
| 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one | C₂₀H₂₅N₃O₄S | Triclinic | P-1 | a = 11.1220(5) Å, b = 12.2241(5) Å, c = 21.5246(9) Å, α = 88.958(2)°, β = 79.836(2)°, γ = 79.384(2)° | researchgate.net |
| (3aR,3′aR,7aS,7′aS)-2,2,2′,2′-tetramethyl-3a,6,7,7a,3′a,6′,7′,7′a-octahydro-4,4′-bi[1,3-benzodioxole] | C₁₈H₂₆O₄ | Orthorhombic | P2₁2₁2₁ | a = 6.1309(3) Å, b = 11.0827(5) Å, c = 24.3204(11) Å | nih.gov |
| (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide | C₂₀H₁₈ClN₅O₃ | Monoclinic | P2₁/c | a = 8.7780(6) Å, b = 20.5417(15) Å, c = 11.0793(9) Å, β = 100.774(2)° | mdpi.com |
Selected Bond Lengths and Angles
Detailed geometric parameters, such as bond lengths and angles, are the direct output of a crystal structure determination. The table below presents selected parameters for a specific benzodioxole derivative, highlighting the precision of this analytical method.
Geometric Parameters for ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone mdpi.com
| Bond | Length (Å) | Angle | Degrees (°) |
| O1-C1 | 1.365(2) | C1-O1-C7 | 105.8(1) |
| O2-C1 | 1.373(2) | C2-O2-C7 | 105.7(1) |
| O1-C7 | 1.422(2) | O1-C7-O2 | 109.8(1) |
| O2-C7 | 1.423(2) | C2-C1-O1 | 110.8(1) |
| C1-C6 | 1.385(2) | C6-C1-O1 | 128.5(1) |
| C1-C2 | 1.391(2) | C1-C2-O2 | 110.8(1) |
These data tables underscore the capability of X-ray crystallography to provide highly accurate and detailed structural information, which is fundamental to advancing research on novel 1,3-benzodioxole derivatives.
Environmental Transformations and Mechanistic Biodegradation of 1,3 Benzodioxole Derivatives
Microbial Degradation Pathways and Enzyme-Catalyzed Reactions
Microorganisms play a pivotal role in the breakdown of complex organic molecules in the environment. The biodegradation of benzodioxole derivatives often involves specialized enzymatic systems capable of cleaving the stable ring structures.
Research into the microbial degradation of benzodioxole derivatives has highlighted the efficacy of dioxygenase enzymes, particularly in bacterial species. A notable example is the degradation of 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD) by Pseudomonas putida F1. nih.govumn.edu This bacterium utilizes a toluene (B28343) dioxygenase to initiate the breakdown process. nih.gov
The initial step involves the oxidation of the aromatic ring of DFBD, leading to the formation of a dihydrodiol intermediate. nih.gov In the case of DFBD, this results in DFBD-4,5-dihydrodiol. nih.gov This reaction is a critical activation step, preparing the molecule for subsequent enzymatic attacks that lead to ring fission. The process of defluorination, the removal of fluorine atoms, is a significant aspect of the degradation of fluorinated benzodioxoles. In the degradation of DFBD by Pseudomonas putida F1, defluorination occurs after the initial dioxygenase-mediated oxidation. nih.gov The dihydrodiol intermediate is unstable and undergoes further transformation, ultimately leading to the release of fluoride (B91410) ions and the formation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene). nih.gov This process demonstrates a complete breakdown of the fluorinated methylene (B1212753) bridge of the dioxole ring.
The table below summarizes the key enzymes and their roles in the degradation of DFBD, which can serve as a model for understanding the potential degradation of other benzodioxole derivatives.
| Enzyme/Enzyme System | Organism | Substrate | Function | Reference |
| Toluene Dioxygenase | Pseudomonas putida F1 | 2,2-difluoro-1,3-benzodioxole (DFBD) | Catalyzes the initial oxidation of the aromatic ring to form a dihydrodiol. | nih.gov |
| Dihydrodiol Dehydrogenase | Pseudomonas putida F1 | DFBD-4,5-dihydrodiol | Oxidizes the dihydrodiol to 4,5-dihydroxy-DFBD. | nih.gov |
The identification of intermediates and final metabolites is crucial for elucidating the complete degradation pathway. In the study of DFBD degradation by Pseudomonas putida F1, several key intermediates have been identified. nih.gov The primary intermediate formed through the action of toluene dioxygenase is DFBD-4,5-dihydrodiol. nih.gov
Further enzymatic action by dihydrodiol dehydrogenase can oxidize this intermediate to 4,5-dihydroxy-DFBD. nih.gov However, the major pathway for the breakdown of DFBD-4,5-dihydrodiol involves a series of reactions that result in the release of fluoride ions and the formation of pyrogallol. nih.gov The appearance of a dark color in the growth medium during these experiments was attributed to the production of pyrogallol. nih.gov
The following table details the identified intermediates and metabolites in the degradation of DFBD.
| Intermediate/Metabolite | Description | Method of Identification | Reference |
| DFBD-4,5-dihydrodiol | The initial product of dioxygenase-mediated oxidation of DFBD. | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| 4,5-dihydroxy-DFBD | An oxidized product of DFBD-4,5-dihydrodiol. | Inferred from the presence of dihydrodiol dehydrogenase activity. | nih.gov |
| Pyrogallol (1,2,3-trihydroxybenzene) | A final breakdown product resulting from the cleavage of the dioxole ring and defluorination. | Implicated as the source of color change in the medium. | nih.gov |
| Fluoride ions | Released during the breakdown of the difluoromethylene group. | Direct measurement using a fluoride electrode. | nih.gov |
Photochemical Degradation Mechanisms in Environmental Contexts
In addition to microbial degradation, photochemical reactions can contribute to the transformation of benzodioxole derivatives in the environment. Photodegradation involves the absorption of light energy, which can lead to the breakdown of chemical bonds and the formation of new products.
Studies on the photoreaction of 1,3-benzodioxole (B145889) (BDO) in the presence of a photoinitiator like benzophenone (B1666685) have provided insights into potential photochemical pathways. researchgate.net In these experiments, the irradiation of a mixture of BDO and benzophenone with UV light led to the formation of several products. researchgate.net Analysis using gas chromatography-mass spectrometry (GC-MS) and electron spin resonance (ESR) spectroscopy revealed the generation of phenyl radicals. researchgate.net In the presence of air, hydroxyl radicals were also formed, leading to the production of phenol (B47542) compounds, which contributed to the yellowing of the samples. researchgate.net
While this research focuses on a photoinitiating system, it demonstrates the susceptibility of the benzodioxole structure to photochemical transformation. In natural environmental settings, sunlight can provide the energy for similar reactions, potentially involving naturally occurring photosensitizers. The specific photochemical degradation pathway of 1,3-Benzodioxole, 2-propoxy- would depend on various factors, including the presence of other chemical species and the intensity of solar radiation.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 2-propoxy-1,3-benzodioxole?
- Methodological Answer : Utilize a combination of IR spectroscopy to identify functional groups (e.g., C-O-C stretching in the benzodioxole ring ), GC-MS for purity assessment and molecular weight confirmation (as demonstrated for similar benzodioxole derivatives ), and NMR (¹H/¹³C) to resolve substituent positions (e.g., propoxy group orientation). For IR interpretation, cross-reference spectral libraries for analogous compounds, such as 5-(1-propenyl)-1,3-benzodioxole, which shares core structural features .
Q. How can synthetic routes for introducing alkoxy groups to 1,3-benzodioxole derivatives be optimized?
- Methodological Answer : Alkylation via nucleophilic substitution is a common approach. For 2-propoxy substitution, react 1,3-benzodioxole with propyl halides under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC and purify using column chromatography. Similar methodologies are documented for α,β-unsaturated carboxylic acid derivatives of benzodioxoles . Optimize solvent polarity and temperature to minimize side reactions (e.g., ring-opening).
Q. What are the key physical properties (e.g., boiling point, solubility) of 2-propoxy-1,3-benzodioxole?
- Methodological Answer : Estimate boiling points using reduced-pressure data from analogous compounds (e.g., 5-(1-propenyl)-1,3-benzodioxole boils at 354.7 K under 0.005 bar ). For solubility, perform polarity assessments via logP calculations (software like ACD/Labs) and experimental trials in solvents (e.g., dichloromethane, ethanol). Thermodynamic data for the parent compound (1,3-benzodioxole) provide baseline values for enthalpy of combustion (ΔcH°liquid = -3428 kJ/mol ).
Q. What safety protocols are critical when handling 2-propoxy-1,3-benzodioxole?
- Methodological Answer : Refer to hazard classifications for structurally related compounds (e.g., 5-(1-propenyl)-1,3-benzodioxole is listed as RCRA waste U141 ). Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store in sealed containers under inert atmospheres to prevent degradation, as recommended for lab-scale benzodioxoles .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., vaporization enthalpy) between studies be resolved?
- Methodological Answer : Compare experimental conditions (e.g., pressure, temperature ranges) across studies. For example, ΔvapH for 5-(1-propenyl)-1,3-benzodioxole was measured at 59.4 kJ/mol (408 K) using static vapor-pressure methods , whereas the parent compound’s combustion data (ΔcH°liquid) may require recalibration for substituted derivatives . Validate discrepancies via differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC).
Q. What experimental designs are suitable for studying the electronic effects of the 2-propoxy substituent on the benzodioxole ring?
- Methodological Answer : Combine computational chemistry (DFT calculations for electron density maps ) with spectroscopic analysis. Measure IR frequency shifts in C-O-C stretches to assess electron-withdrawing/donating effects. Compare with substituent-free 1,3-benzodioxole . Electrochemical methods (cyclic voltammetry) can further probe redox behavior influenced by the propoxy group.
Q. How can reaction mechanisms involving 2-propoxy-1,3-benzodioxole in Michael addition reactions be elucidated?
- Methodological Answer : Use kinetic studies (e.g., stopped-flow techniques) and isotopic labeling (²H/¹³C) to track nucleophilic attack sites. Reference analogous α,β-unsaturated systems (e.g., (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid ) to identify regioselectivity trends. Monitor intermediates via LC-MS or in-situ FTIR.
Q. What strategies address inconsistencies in chromatographic retention times for benzodioxole derivatives?
- Methodological Answer : Standardize GC conditions (column type, temperature gradient) using reference compounds (e.g., 1,3-benzodioxole derivatives with documented retention indices ). Perform cross-laboratory validation and calibrate with internal standards (e.g., n-alkanes). Investigate matrix effects from solvents or impurities using mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
